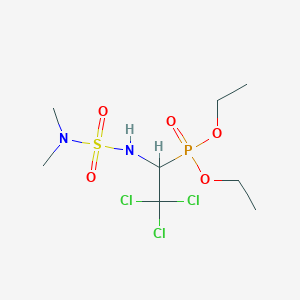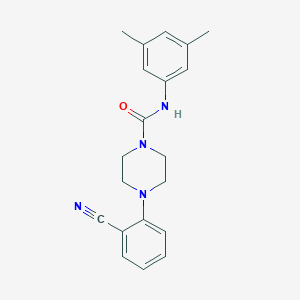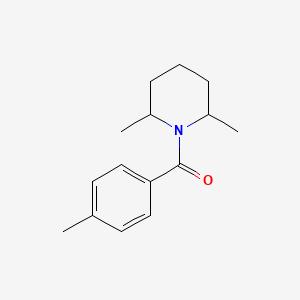![molecular formula C17H16N2O4S B7519270 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide](/img/structure/B7519270.png)
4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide, also known as MPSPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSPB is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anticancer properties.
Aplicaciones Científicas De Investigación
4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has also been shown to have anticancer properties, specifically in the treatment of breast cancer. In addition, 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide is not fully understood, but it is believed to work through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide can reduce inflammation and pain. 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has also been shown to inhibit the growth and proliferation of breast cancer cells in vitro and in vivo. In addition, 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents. 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide has also been shown to have low toxicity in animal models. However, there are also some limitations to using 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide in lab experiments. It has a relatively short half-life and may require frequent dosing. In addition, 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide may not be effective in all types of cancer, and further research is needed to determine its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide. One area of research is the development of more potent and selective COX-2 and LOX inhibitors based on the structure of 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide. Another area of research is the investigation of the potential use of 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide in the treatment of other types of cancer. In addition, further research is needed to determine the efficacy of 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide in animal models of neurodegenerative diseases. Finally, the development of novel drug delivery systems for 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide may improve its efficacy and reduce the need for frequent dosing.
Conclusion:
In conclusion, 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticancer properties make it a promising candidate for the treatment of pain, inflammation, and cancer. Further research is needed to fully understand the mechanism of action of 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide and to determine its efficacy in different types of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide involves the reaction of 4-methoxyphenylsulfonyl chloride with propargylamine to form 4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the reaction is typically around 70%.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-12-18-17(20)13-4-10-16(11-5-13)24(21,22)19-14-6-8-15(23-2)9-7-14/h1,4-11,19H,12H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVKCQVKVCUCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)

![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)

![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)
![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)

![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
![4-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]-1-morpholin-4-ylbutan-1-one](/img/structure/B7519281.png)